molecular formula C9H15NO B1275277 N-(furan-2-ylmethyl)-2-methylpropan-1-amine CAS No. 58924-66-6

N-(furan-2-ylmethyl)-2-methylpropan-1-amine

Cat. No.: B1275277
CAS No.: 58924-66-6
M. Wt: 153.22 g/mol
InChI Key: ZKSHFBNCIZSCPU-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

N-(Furan-2-ylmethyl)-2-methylpropan-1-amine is a secondary amine belonging to the heterocyclic aromatic compound family. Its structure integrates a furan ring system—a five-membered oxygen-containing aromatic ring—with an isobutylamine substituent. The systematic IUPAC name derives from the furan moiety (position 2) and the branched alkyl chain: 2-methylpropan-1-amine (isobutylamine).

Common synonyms include:

  • (2-Furylmethyl)isobutylamine
  • N-(Furan-2-ylmethyl)isobutylamine
  • Furan-2-ylmethyl-isobutyl-amine.

The compound’s CAS Registry Number is 58924-66-6 , a unique identifier for chemical databases and regulatory frameworks. Its ChemSpider ID is 3909924 , and the InChIKey (ZKSHFBNCIZSCPU-UHFFFAOYSA-N) facilitates digital referencing.

Table 1: Key Identifiers and Molecular Properties

Property Value Source
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
SMILES CC(C)CNCC1=CC=CO1
InChIKey ZKSHFBNCIZSCPU-UHFFFAOYSA-N
Boiling Point 194.5 ± 15.0 °C (760 mmHg)

Historical Context in Heterocyclic Chemistry

Furan derivatives have been pivotal in organic chemistry since the 19th century. The parent compound, furan , was first synthesized in 1870 by Heinrich Limpricht, though its aromaticity and electronic structure were later elucidated. The integration of furan into amine systems, such as this compound, reflects advancements in heterocyclic synthesis during the 20th century, particularly in developing bioactive molecules and polymer precursors.

The compound’s design leverages furan’s electron-rich aromatic system (resonance energy: 67 kJ/mol), which enhances reactivity in electrophilic substitutions. Its structural hybridity—combining a heterocycle with a branched alkyl chain—exemplifies strategies to modulate solubility and steric effects in synthetic intermediates.

Registry Identification and Systematic Designations

Standardized identifiers ensure unambiguous communication across chemical databases and literature:

Table 2: Registry and Systematic Identifiers

Identifier Type Value Source
CAS Registry Number 58924-66-6
PubChem CID Not explicitly listed -
ChemSpider ID 3909924
MDL Number MFCD07410483
EC Number Not available -

The InChI string (InChI=1S/C9H15NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,8,10H,6-7H2,1-2H3) encodes atomic connectivity and stereochemistry, critical for computational modeling.

Molecular Significance in Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Key attributes include:

  • Electron-Donating Furan Ring : The furan’s oxygen atom delocalizes electron density, facilitating participation in cycloadditions and nucleophilic substitutions.
  • Branched Alkyl Chain : The isobutyl group (2-methylpropyl) introduces steric bulk, influencing reaction kinetics and regioselectivity in amine-mediated transformations.
  • Hybrid Reactivity : Combines aromatic and aliphatic reactivity, enabling applications in ligand design, polymer chemistry, and pharmaceutical intermediates.

Table 3: Comparative Analysis with Related Amines

Compound Molecular Formula Key Feature Application
N-(Furan-2-ylmethyl)ethanamine C₇H₁₁NO Shorter alkyl chain Solvent modifier
Isobutylamine C₄H₁₁N Linear primary amine Surfactant synthesis
N-Furfurylprop-2-yn-1-amine C₈H₉NO Alkyne functional group Click chemistry substrates

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,8,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSHFBNCIZSCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406017
Record name N-(furan-2-ylmethyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58924-66-6
Record name N-(furan-2-ylmethyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

N-(furan-2-ylmethyl)-2-methylpropan-1-amine, also known as (2-FURYLMETHYL)ISOBUTYLAMINE, is a compound that has been linked to the monoaminergic system . This system includes neurotransmitters such as dopamine, norepinephrine, and serotonin, which play crucial roles in cognition, mood, and behavior.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic pathway . By inhibiting monoamine oxidase, the compound increases the levels of monoamines in the brain. This can lead to enhanced neurotransmission and potentially neuroprotective effects.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances that interact with the monoaminergic system. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

N-(furan-2-ylmethyl)-2-methylpropan-1-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with monoamine oxidase (MAO) enzymes, particularly MAO B, forming a flavin adduct structurally similar to that with deprenyl . This interaction leads to alterations in monoamine metabolism, which can affect cognitive functions . Additionally, this compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to increase cortical serotonin and noradrenaline levels, which can impact cell signaling pathways and gene expression . In the striatum, it affects dopamine metabolism, although its affinity for MAO B and MAO A is relatively low . These changes in neurotransmitter levels can influence cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MAO enzymes. By forming a flavin adduct with MAO B, it modifies the enzyme’s activity, leading to changes in monoamine levels . This interaction is crucial for its effects on cognitive functions and neurotransmitter metabolism. Additionally, the compound’s rapid metabolism in rat microsomes suggests that its effects may be transient and dependent on its metabolic stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly metabolized in rat microsomes, producing a hydroxylated derivative . This rapid metabolism may influence its stability and long-term effects on cellular function. In in vitro and in vivo studies, the compound’s impact on monoamine levels and cognitive functions may vary depending on its degradation rate and metabolic stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to increase cortical serotonin and noradrenaline levels, while higher doses may lead to toxic or adverse effects . The compound’s interaction with MAO enzymes and its rapid metabolism suggest that its dosage must be carefully controlled to avoid potential toxicity and achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to monoamine metabolism. It interacts with MAO enzymes, particularly MAO B, leading to changes in monoamine levels . The compound is rapidly metabolized in rat microsomes, producing a hydroxylated derivative . These metabolic interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s rapid metabolism and interaction with MAO enzymes suggest that it may be localized in regions with high monoamine activity . Its distribution within the brain and other tissues can impact its overall biochemical effects and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound’s interaction with MAO enzymes and its rapid metabolism suggest that it may be localized in regions with high monoamine activity . Targeting signals or post-translational modifications may direct it to specific compartments or organelles, influencing its overall biochemical effects and therapeutic potential.

Biological Activity

N-(furan-2-ylmethyl)-2-methylpropan-1-amine, also known as F2MPA, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is characterized by its furan ring structure, which is known for its diverse biological activities. The compound has a molecular formula of C11H15NC_{11}H_{15}N and a molecular weight of approximately 175.25 g/mol. Its structure allows for interactions with various biological targets, particularly enzymes involved in neurotransmitter metabolism.

The primary mechanism of action for this compound involves its interaction with monoamine oxidase (MAO) enzymes:

  • Inhibition of MAO : F2MPA has been identified as a selective inhibitor of MAO-B, which is crucial for the metabolism of neurotransmitters such as dopamine and serotonin. The compound exhibits an IC50 value of 5.16 ± 0.86 μM against MAO-B, demonstrating significant potency compared to other known inhibitors .
  • Impact on Synaptic Transmission : In vivo studies indicate that F2MPA enhances synaptic transmission in the dentate gyrus of the hippocampus without inducing hyperexcitability, suggesting potential cognitive-enhancing effects .

Cellular Effects

F2MPA influences various cellular processes:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in HL-60 cells through DNA fragmentation pathways.
  • Neuroprotective Effects : At lower doses, F2MPA may enhance cognitive function and provide neuroprotection, making it a candidate for further research in neurodegenerative diseases .

Biochemical Pathways

F2MPA participates in several metabolic pathways:

  • Monoamine Metabolism : By inhibiting MAO-B, F2MPA alters the levels of neurotransmitters in the brain, which can have implications for mood regulation and cognitive function.
  • Signal Transduction : The compound may affect cell signaling pathways related to neurotransmitter release and neuronal plasticity.

Case Studies

  • In Vivo Studies : Administration of F2MPA at a dose of 1 mg/kg intraperitoneally significantly improved basic synaptic transmission in animal models without altering seizure thresholds .
  • Cytotoxicity Profiles : Preliminary studies indicate that F2MPA exhibits low cytotoxicity with CC50 values exceeding 100 μM in various cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Data Tables

PropertyValue
Molecular FormulaC11H15NC_{11}H_{15}N
Molecular Weight175.25 g/mol
IC50 (MAO-B)5.16 ± 0.86 μM
CC50 (Vero Cells)>100 μM

Preparation Methods

Nickel-Based Catalysts

Ni₆AlOₓ catalysts prepared via coprecipitation enable reductive amination of biomass-derived aldehydes in aqueous ammonia. For N-(furan-2-ylmethyl)-2-methylpropan-1-amine, furfural reacts with 2-methylpropan-1-amine under 1–10 bar H₂ at 90–100°C, achieving yields up to 81%. Key advantages include mild conditions and water tolerance.

Reaction Conditions:

Parameter Value
Catalyst Ni₆AlOₓ
Temperature 90–100°C
H₂ Pressure 1–10 bar
Solvent Aqueous NH₃
Yield 81%

Rhodium-Based Catalysts

Rh/Al₂O₃ catalyzes reductive amination of furfural with primary amines at 80°C under 10 bar H₂, achieving 92% selectivity toward furfurylamine derivatives. Adapting this method, 2-methylpropan-1-amine substitutes ammonia to yield the target compound.

Optimized Parameters:

  • Catalyst loading: 5 wt% Rh
  • Substrate/amine ratio: 1:1.2
  • Reaction time: 2–6 hours.

Nucleophilic Substitution Reactions

Nucleophilic substitution of halogenated furans with amines provides an alternative route. For example, 2-(chloromethyl)furan reacts with 2-methylpropan-1-amine in polar aprotic solvents (e.g., DMF) at 60–80°C.

Reaction Mechanism

The process follows an SN2 mechanism, facilitated by:

  • Base : K₂CO₃ or Et₃N to deprotonate the amine.
  • Solvent : DMF or THF for optimal nucleophilicity.

Typical Yield: 65–75% after purification via column chromatography.

Condensation of Furanmethanol with Amines

Furanmethanol derivatives undergo condensation with amines using dehydrating agents. For instance, furan-2-ylmethanol reacts with 2-methylpropan-1-amine in the presence of p-toluenesulfonic acid (PTSA) under reflux.

Conditions:

  • Molar ratio (alcohol:amine): 1:1.5
  • Catalyst: 10 mol% PTSA
  • Solvent: Toluene
  • Yield: 70% after 12 hours.

Maleic Salt Formation and Subsequent Amination

A specialized method involves synthesizing maleic acid salts of intermediate amines. N-[(5-R-furan-2-yl)methyl]-2-methylpropan-2-aminium maleate is prepared by reacting furfurylamine derivatives with maleic acid in acetone, followed by thermal cyclization.

Steps:

  • Salt Formation : Amine + maleic acid → maleate salt (yield: 79–88%).
  • Cyclization : Heating at 120–150°C to yield the final amine.

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Yield (%) Advantages Limitations
Reductive Amination Ni₆AlOₓ/Rh/Al₂O₃ 80–100 81–92 High selectivity, aqueous compatible Requires H₂ pressure
Nucleophilic Substitution None 60–80 65–75 Simple setup Halogenated precursors needed
Condensation PTSA Reflux 70 No specialized equipment Long reaction times
Maleic Salt Route Maleic acid 120–150 79–88 High-purity intermediates Multi-step synthesis

Industrial-Scale Considerations

For gram-scale production, Ni₆AlOₓ-catalyzed reductive amination is preferred due to:

  • Scalability : Demonstrated for 3 g HMF → 81% yield.
  • Recyclability : Catalyst reused 4× without significant activity loss.

Emerging Techniques

Electrochemical Reductive Amination

Using Ag electrodes and water as a hydrogen source, furfural derivatives undergo amination at 70°C without external H₂. Preliminary studies show 30% yield for analogous compounds.

Photocatalytic Methods

TiO₂-based catalysts under UV light enable amine synthesis at room temperature, though yields for furan derivatives remain under investigation.

Challenges and Recommendations

  • Catalyst Cost : Replace noble metals (Rh) with Fe/Co-based systems.
  • Byproduct Control : Optimize H₂ pressure to minimize over-hydrogenation of the furan ring.

Q & A

Q. How do discrepancies in MAO inhibition IC50_{50} values arise between in vitro and in vivo studies?

  • Methodological Answer : In vitro assays (e.g., fluorometric MAO-Glo™) may overlook tissue-specific bioavailability and metabolite interference. Conduct ex vivo enzyme activity measurements in brain homogenates post-administration to reconcile differences .

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